molecular formula C13H12ClNO2S B5162006 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide

2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide

Cat. No.: B5162006
M. Wt: 281.76 g/mol
InChI Key: NLJCMIFTSLPBKU-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide, also known as CFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFA is a member of the thioamide family of compounds and has been shown to possess anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide is not yet fully understood. However, it is believed that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound may also act as an antioxidant, which could contribute to its anti-inflammatory effects. The analgesic effects of this compound may be due to its ability to modulate the activity of pain-sensing neurons.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to reduce oxidative stress and improve cognitive function in animal models. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further therapeutic development.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide in lab experiments is its high yield and purity, which makes it easy to obtain and work with. Additionally, this compound has a low toxicity profile, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that target specific pathways or processes.

Future Directions

There are several potential future directions for research on 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide. One area of interest is the development of this compound as a therapeutic agent for inflammatory and neuropathic pain. Another area of interest is the investigation of this compound's potential as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify specific pathways or processes that could be targeted for therapeutic benefit.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide involves the reaction of 2-furylacetic acid with thionyl chloride to form 2-furylacetyl chloride. This intermediate is then reacted with 4-chlorothiophenol to form the desired product, this compound. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound exhibited anti-inflammatory effects in a mouse model of acute inflammation. Another study found that this compound had analgesic effects in a rat model of neuropathic pain. This compound has also been studied for its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c14-10-3-5-12(6-4-10)18-9-13(16)15-8-11-2-1-7-17-11/h1-7H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJCMIFTSLPBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806461
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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